1,3-Dimethylbarbituric acid
Overview
Description
1,3-Dimethylbarbituric acid, also known as 1,3-Dimethyl-2,4,6 (1 H,3 H,5 H)-pyrimidinetrione, is an active methylene compound . It is used as a catalyst in the Knoevenagel condensation of a series of aromatic aldehydes .
Synthesis Analysis
1,3-Dimethylbarbituric acid has been synthesized by reacting 1,3-dimethylurea, malonic acid, and acetic anhydride in acetic acid . It is also used in the synthesis of 5-aryl-6-(alkyl- or aryl-amino)-1,3-dimethylfuro[2,3-d]pyrimidine derivatives and enantioselective synthesis of isochromene pyrimidinedione derivatives .
Molecular Structure Analysis
The molecular structure of 1,3-Dimethylbarbituric acid is represented by the empirical formula C6H8N2O3 . It is a six-membered nitrogen heterocyclic compound .
Chemical Reactions Analysis
1,3-Dimethylbarbituric acid undergoes self-sorted Pd 7 molecular boat having an internal nanocavity (catalyst)-assisted Knoevenagel condensation reaction with various aromatic aldehydes .
Physical And Chemical Properties Analysis
1,3-Dimethylbarbituric acid is a solid substance that is soluble in hot water . Its melting point ranges from 121 to 123 °C .
Scientific Research Applications
Antibacterial Applications
1,3-Dimethylbarbituric acid has been utilized as a precursor for synthesizing various pyrimidoheterocycles with antibacterial properties. These synthesized compounds, including annelated pyranopyrimidines and pyrrolopyrimidines, have been subjected to bacterial testing, highlighting their potential in antibacterial applications (Zoorob et al., 1997).
Thermochemical Studies
Extensive experimental and computational thermochemical studies have been conducted on 1,3-dimethylbarbituric acid. These studies involve determining the standard molar enthalpy of formation in both the gas and crystalline states, as well as theoretical calculations on the molecular and electronic structure of the compound (Roux et al., 2011).
Vibrational Spectroscopic Studies
1,3-Dimethylbarbituric acid has been the subject of detailed vibrational spectroscopic studies. These include Fourier transform gas and solid phase infrared spectra, as well as Raman spectra. Quantum chemical calculations have been made to understand the energies and geometrical structure, contributing to the knowledge of the compound’s vibrational characteristics (Chandra et al., 2009).
Solid–Gas Reactions
Research on solid–gas reactions between 1,3-dimethylbarbituric acid and amines has been conducted. This study involves characterizing the barbiturate salts formed from these reactions using techniques like X-ray powder diffraction and UV–Vis spectroscopy in the solid state (Braga et al., 2007).
Synthesis of Pyrimidines
The compound has been used in a one-pot synthesis process involving aromatic aldehydes and ammonium acetate, catalyzed by Fe3O4 nanoparticles. This process has led to the creation of new pyrimido[5′,4′:5,6]pyrido[2,3-d]pyrimidine derivatives, demonstrating its utility in synthesizing complex organic compounds (Fattahi et al., 2017).
Acid–Base Equilibrium Studies
The acid–base equilibrium in aqueous solutions of 1,3-dimethylbarbituric acid has been studied using 13C NMR spectroscopy, providing insights into the tautomerism and association phenomena in the acid–base transformations of the system (Gryff-Keller & Kraska-Dziadecka, 2011).
Condensation Reaction Studies
The condensation reaction of 1,3-dimethylbarbituric acid with aromatic aldehydes has been investigated, highlighting its relevance in synthesizing various compounds. This study provides a basis for the determination of aromatic aldehydes and barbituric acids (Medien & Erian, 2000).
Catalytic Applications
1,3-Dimethylbarbituric acid has been used in a bimetallic catalyzed process involving the formation of spirocyclic rings and multiple C-C bonds. This showcases its potential in complex catalytic processes (Löfberg et al., 2006).
Synthesis of Imidazoles
The compound has been used in the synthesis of trisubstituted imidazoles, demonstrating its versatility in creating biologically active molecules through multi-component reactions (Kolos et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-7-4(9)3-5(10)8(2)6(7)11/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSASNKOFCZVES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=O)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061115 | |
Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061115 | |
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Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethylbarbituric acid | |
CAS RN |
769-42-6 | |
Record name | Dimethylbarbituric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=769-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3-Dimethylbarbituric acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769426 | |
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Record name | 1,3-Dimethylbarbituric acid | |
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Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl- | |
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Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl- | |
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URL | https://comptox.epa.gov/dashboard/DTXSID0061115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethylbarbituric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.101 | |
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Record name | 1,3-Dimethylbarbituric acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZWY29H946 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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